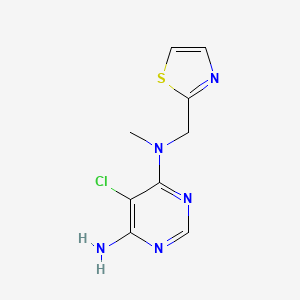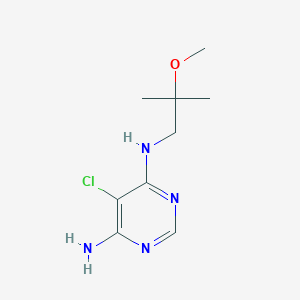![molecular formula C15H15ClN6 B6623753 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623753.png)
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine, also known as CMPD1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine involves the inhibition of specific enzymes, including protein kinases, which play a key role in the regulation of cell growth and proliferation. The compound has been shown to bind to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to downstream signaling molecules.
Biochemical and Physiological Effects:
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine in lab experiments is its specificity for certain enzymes, which allows for precise targeting of specific signaling pathways. However, the compound may also have off-target effects, which can complicate data interpretation. Additionally, the synthesis of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine can be challenging and time-consuming, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine, including the development of more efficient synthesis methods, the identification of additional targets for the compound, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine can be synthesized using a variety of methods, including the reaction of 5-chloro-4,6-diaminopyrimidine with 3-methyl-1-phenyl-4-formylpyrazole in the presence of a reducing agent. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions.
Applications De Recherche Scientifique
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in the regulation of cell growth and proliferation.
Propriétés
IUPAC Name |
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-10-11(7-18-15-13(16)14(17)19-9-20-15)8-22(21-10)12-5-3-2-4-6-12/h2-6,8-9H,7H2,1H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQILRFLRMEVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=NC=NC(=C2Cl)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide](/img/structure/B6623715.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623736.png)
![2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B6623738.png)
![5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)